
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Descripción general
Descripción
Paniculidine B is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Kinetics and Reaction Products
- The reaction of similar compounds with OH radicals shows the formation of various products, providing insights into potential applications in environmental and material sciences (Aschmann, Arey, & Atkinson, 2011).
Synthesis of Derivatives
- Acid-catalyzed synthesis methods for 3-indolyl α,β-unsaturated carbonyl compounds have been developed, indicating potential routes for synthesizing derivatives of these compounds (Wang & Ikemoto, 2005).
Novel Oxidations
- Studies on the oxidation of indole derivatives, like the 1,3-disubstituted indoles, show the formation of novel functionalized products, suggesting applications in organic synthesis and pharmaceuticals (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Crystal Structure Studies
- Crystal structure analyses of related compounds, such as trichotomine dimethyl ester, provide insights into molecular geometry, which can be crucial for designing drugs and materials (Iijima & Irikawa, 1996).
Analysis in Mass Spectrometry
- Beta-carboline alkaloids, similar to the compounds , have been used as matrices in mass spectrometry, indicating potential applications in analytical chemistry (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998).
Liquid Chromatographic Assay
- The development of chromatographic methods for the determination of indole derivatives, such as indole-3-carbinol, in plasma, suggests applications in biomedical research and diagnostics (Anderton, Jukes, Lamb, Manson, Gescher, Steward, & Williams, 2003).
Synthesis and Antiviral Activity
- Research on synthesizing substituted 3-amino[6,5-b]triazinoindoles demonstrates potential pharmaceutical applications, particularly in antiviral therapies (Bell & Zalay, 1975).
Fluorescence Studies
- Investigations into the fluorescence emission of indole derivatives, such as 3-methylindole, offer insights into their use in probing protein conformation in biochemistry (Hershberger, Lumry, & Verrall, 1981).
Synthesis of Indole Derivatives
- Research on the synthesis of indole-2-acetic acid methyl esters, including 5-methoxyindole-2-acetate, can inform the production of plant hormones and related biochemical studies (Modi, Oglesby, & Archer, 2003).
Spectrofluorimetric Analysis
- Studies on the fluorescence of auxin and skatole, indole compounds, in the presence of hydroxypropyl-β-cyclodextrin have implications for analytical methods in biochemistry and environmental monitoring (Galian, Bracamonte, & Veglia, 2005).
Alkaloid Isolation and Anti-inflammatory Activity
- Isolation of indole-type alkaloids from natural sources, such as Clematis florida var. plena, and their anti-inflammatory activity, suggests applications in pharmacology and natural product research (Sun et al., 2018).
Propiedades
IUPAC Name |
4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



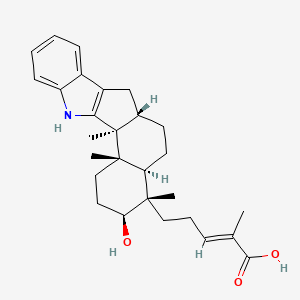

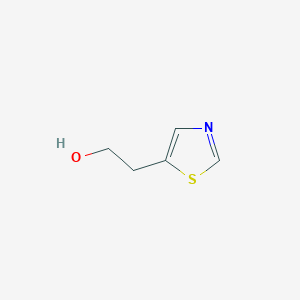
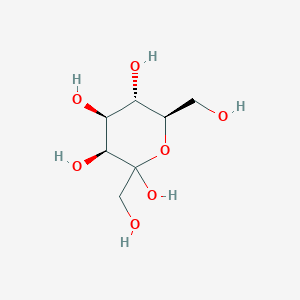
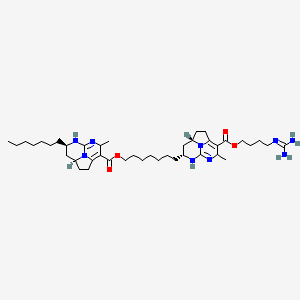
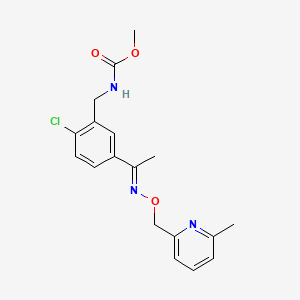

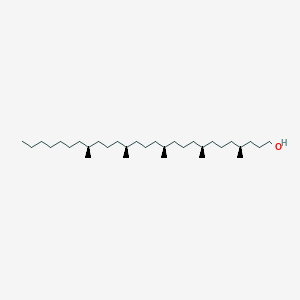


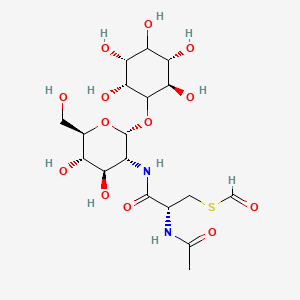

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)